![molecular formula C7H12ClNO2 B1354133 (1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride CAS No. 259214-58-9](/img/structure/B1354133.png)
(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride” is a compound of high pharmaceutical importance . It is a tailor-made, sterically constrained α-amino acid .
Synthesis Analysis
The asymmetric synthesis of this compound involves a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni(ii) complex . This process has been described as operationally convenient and has been scaled up to 6 g of the starting Ni(ii) complex .Molecular Structure Analysis
The molecular structure of this compound is derived from its synthesis process. The compound is an α-amino acid, which means it contains an amino (-NH2) and a carboxyl (-COOH) functional group. The “vinyl” in its name indicates the presence of an ethenyl group (-CH=CH2), and “cyclopropane” refers to a three-membered carbon ring in its structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include PTC alkylation (SN2), homogeneous SN2′ cyclization, and disassembly of the resultant Ni(ii) complex . These reactions are part of the asymmetric synthesis process used to produce this compound .Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of “(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride”:
Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of anti-hepatitis C virus drugs. It is used in processes that require high enantiomeric excess (ee) and involve reactions such as PTC alkylation (SN2), homogeneous SN2′ cyclization, and disassembly of Ni(ii) complexes .
Enzymatic Desymmetrization
An efficient manufacturing method for this compound involves enzymatic desymmetrization of a malonate diester derivative, which is crucial for producing high-purity intermediates required in pharmaceutical applications .
Asymmetric Synthesis
The compound is involved in asymmetric synthesis processes that are essential for creating pharmaceuticals with the correct chiral properties, which can significantly affect the efficacy and safety of the drugs .
Building Blocks for HCV NS3 Protease Inhibitors
It serves as a building block in the preparation of sulfonamide and ethyl ester derivatives, which are used in multiple preparations of potent HCV NS3 protease inhibitors .
Mechanism of Action
Target of Action
The compound (1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride is a key intermediate for anti-hepatitis C virus drugs . Its primary target is the HCV NS3 protease , an enzyme that plays a crucial role in the life cycle of the hepatitis C virus .
Biochemical Pathways
The compound affects the HCV replication pathway by inhibiting the HCV NS3 protease . This enzyme is essential for the post-translational processing of the HCV polyprotein, a precursor to the individual proteins that make up the virus. By inhibiting the HCV NS3 protease, the compound prevents the proper formation of these proteins, disrupting the viral replication process.
Result of Action
The primary result of the compound’s action is the inhibition of HCV replication . This leads to a reduction in the viral load within the body, which can help to alleviate the symptoms of HCV infection and slow the progression of the disease.
properties
IUPAC Name |
methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-3-5-4-7(5,8)6(9)10-2;/h3,5H,1,4,8H2,2H3;1H/t5-,7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHLWAMYTKXJPL-HCSZTWNASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C=C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@H]1C=C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463300 |
Source
|
Record name | Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
259214-58-9 |
Source
|
Record name | Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.